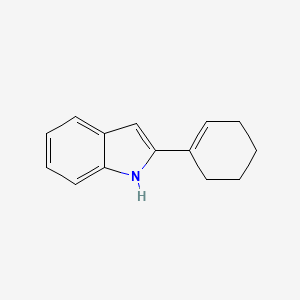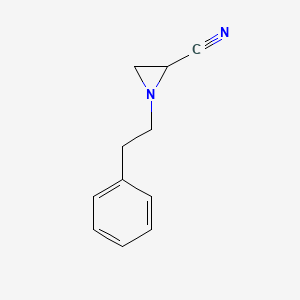
1-(2-Phenylethyl)aziridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylethyl)aziridine-2-carbonitrile is a compound of significant interest in organic chemistry due to its unique structure and reactivity. It features an aziridine ring, which is a three-membered nitrogen-containing ring, attached to a phenylethyl group and a carbonitrile group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethyl)aziridine-2-carbonitrile typically involves the reaction of 2-phenylethylamine with a suitable aziridine precursor under controlled conditions. One common method is the cyclization of 2-phenylethylamine with a halogenated nitrile compound in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the aziridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Phenylethyl)aziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products. For example, oxidation with peracids can convert the aziridine ring to an oxaziridine, while reduction with lithium aluminum hydride can open the ring to form amines.
Substitution Reactions: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents like sodium azide, sodium methoxide, or thiourea in solvents like methanol or ethanol.
Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Ring-Opening: Aziridine derivatives with various functional groups depending on the nucleophile used.
Oxidation: Oxaziridine derivatives.
Reduction: Primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenylethyl)aziridine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products. Its reactivity makes it useful in developing new synthetic methodologies.
Biology: The compound can be used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Industry: Used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Phenylethyl)aziridine-2-carbonitrile is primarily based on its ability to undergo nucleophilic ring-opening reactions. The aziridine ring’s strain energy makes it highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to create diverse molecular structures. In biological systems, the compound can interact with nucleophilic residues in proteins, potentially inhibiting enzyme activity or altering protein function.
Vergleich Mit ähnlichen Verbindungen
1-(2-Phenylethyl)aziridine-2-carboxylate: Similar structure but with a carboxylate group instead of a carbonitrile group.
1-(2-Phenylethyl)aziridine-2-carbaldehyde: Contains an aldehyde group in place of the carbonitrile group.
1-(2-Phenylethyl)aziridine-2-methanol: Features a hydroxyl group instead of a carbonitrile group.
Uniqueness: 1-(2-Phenylethyl)aziridine-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and properties compared to its analogs. The carbonitrile group can participate in additional reactions, such as nucleophilic addition and cycloaddition, expanding the compound’s utility in synthetic chemistry.
Eigenschaften
CAS-Nummer |
75985-40-9 |
|---|---|
Molekularformel |
C11H12N2 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
1-(2-phenylethyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C11H12N2/c12-8-11-9-13(11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-7,9H2 |
InChI-Schlüssel |
FCJLHXXSOZHLNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1CCC2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


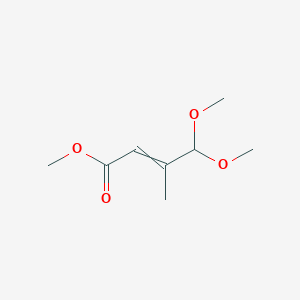
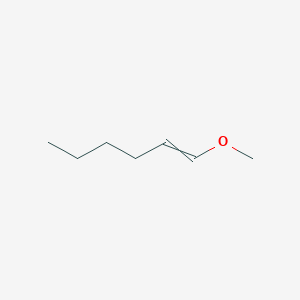
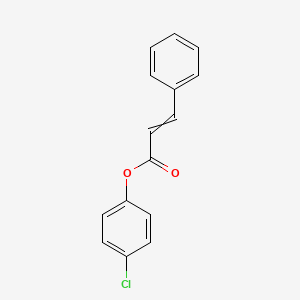
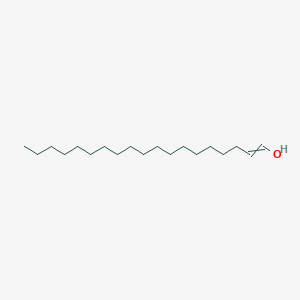

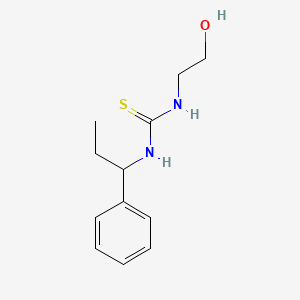

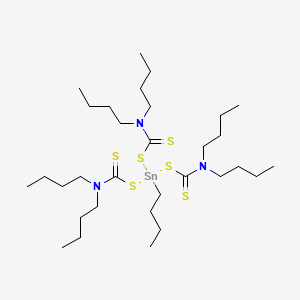
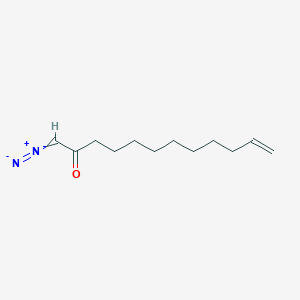
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
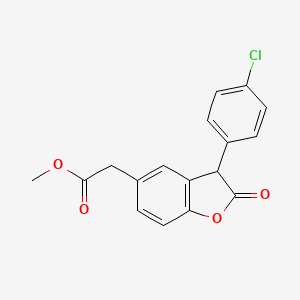
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
